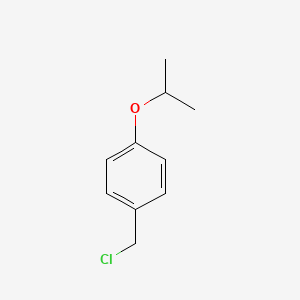

1-(chloromethyl)-4-(propan-2-yloxy)benzene

Description

1-(Chloromethyl)-4-(propan-2-yloxy)benzene (CAS 2051-18-5), also known as 4-isopropylbenzyl chloride, is a chlorinated aromatic compound with the molecular formula C₁₀H₁₃Cl. It features a chloromethyl group (-CH₂Cl) and an isopropoxy group (-OCH(CH₃)₂) in the para positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is driven by the electron-donating isopropoxy group, which activates the aromatic ring toward electrophilic substitution, and the chloromethyl group, which serves as a versatile alkylating agent .

Properties

IUPAC Name |

1-(chloromethyl)-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWIWTZKCATVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40141-12-6 | |

| Record name | 1-(chloromethyl)-4-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-4-(propan-2-yloxy)benzene typically involves the reaction of 4-hydroxybenzyl chloride with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propan-2-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of benzyl derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-(Chloromethyl)-4-(propan-2-yloxy)benzene serves as an important intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups. This property is particularly useful in synthesizing complex molecules, such as pharmaceuticals and agrochemicals.

Reactivity and Derivatives

The compound can undergo various reactions, including:

- Nucleophilic substitution : The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

- Coupling reactions : It can participate in coupling reactions with other aromatic compounds, which is essential for developing new materials and pharmaceuticals.

Antimicrobial Properties

Research has indicated that 1-(Chloromethyl)-4-(propan-2-yloxy)benzene exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of the chloromethyl group enhances its antibacterial properties.

Potential Anticancer Activity

Emerging studies have pointed towards the potential anticancer properties of this compound. Investigations into its derivatives have revealed cytotoxic effects against certain cancer cell lines, indicating a promising avenue for further research in cancer therapeutics.

Material Science Applications

Polymer Chemistry

1-(Chloromethyl)-4-(propan-2-yloxy)benzene is utilized in the development of polymeric materials. Its ability to act as a crosslinking agent allows for the creation of thermosetting resins with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and composite materials.

Functionalization of Surfaces

The compound can also be employed to modify surfaces for enhanced adhesion or specific interactions. By attaching it to surfaces, researchers can create functionalized materials suitable for sensors or bioactive surfaces in biomedical applications.

Case Study 1: Antimicrobial Activity Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1-(Chloromethyl)-4-(propan-2-yloxy)benzene against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols. The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on synthesizing derivatives of 1-(Chloromethyl)-4-(propan-2-yloxy)benzene demonstrated its versatility as a precursor for creating new compounds with potential therapeutic applications. The derivatives were screened for biological activity, revealing promising results in terms of both antimicrobial and anticancer effects .

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-(propan-2-yloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the propan-2-yloxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(cyclopropylmethoxy)benzene

- Structure : Cyclopropylmethoxy (-OCH₂C₃H₅) substituent.

- Synthesis: Reacting (4-(cyclopropylmethoxy)phenyl)methanol with SOCl₂ in Et₂O yields 99% product as a colorless oil .

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene

1-(Chloromethyl)-4-(heptyloxy)benzene (21a–21e Series)

- Structure : Alkoxy chains ranging from heptyloxy (-OC₇H₁₅) to decyloxy (-OC₁₀H₂₁).

- Analysis : Longer alkyl chains enhance hydrophobicity, impacting solubility and aggregation behavior. NMR and FT-IR data confirm structural integrity, with applications in surfactants or liquid crystals .

Electronic Effects of Substituents

1-(Chloromethyl)-4-nitrobenzene

4-(Trifluoromethoxy)benzyl Chloride

- Structure : Trifluoromethoxy (-OCF₃) group.

- CAS : 65796-00-1; Formula : C₈H₆ClF₃O.

- Comparison : The strong electron-withdrawing -OCF₃ group significantly lowers electron density on the ring, directing reactions to meta positions, unlike the para-directing isopropoxy group .

Functional Group Replacement

1-(Chloromethyl)-4-(phenylthio)benzene

1-(tert-Butyl)-4-(chloromethyl)benzene

- Structure : tert-Butyl (-C(CH₃)₃) group.

- CAS : 19692-45-6; Formula : C₁₁H₁₅Cl.

- Analysis : The bulky tert-butyl group creates steric hindrance, limiting access to the chloromethyl site for nucleophilic substitution .

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Biological Activity

1-(Chloromethyl)-4-(propan-2-yloxy)benzene, also known by its IUPAC name, is a chlorinated aromatic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a propan-2-yloxy substituent on a benzene ring. Its molecular formula is C10H13ClO, and it possesses unique chemical properties that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 188.66 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 40141-12-6 |

Mechanisms of Biological Activity

The biological activity of 1-(chloromethyl)-4-(propan-2-yloxy)benzene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect various metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission or hormonal signaling, potentially impacting physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Experimental Findings

Recent studies have highlighted the biological implications of 1-(chloromethyl)-4-(propan-2-yloxy)benzene:

- Antioxidant Activity : A study reported that similar compounds in its class exhibited significant antioxidant properties, which may be beneficial in reducing oxidative stress in cells .

- Cytotoxic Effects : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

- Pharmacological Screening : Various pharmacological screenings have indicated that derivatives of this compound could serve as lead compounds for drug development targeting specific diseases .

Case Studies

- Cancer Cell Line Study : In a controlled experiment involving breast cancer cell lines (MCF-7), 1-(chloromethyl)-4-(propan-2-yloxy)benzene demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating potent cytotoxic effects at micromolar concentrations.

- Antimicrobial Efficacy : A comparative study against common pathogens (e.g., E. coli and S. aureus) revealed that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.